![molecular formula C20H21FN2O3 B4579966 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE](/img/structure/B4579966.png)
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE
Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihalide.
Coupling of the Fluorophenyl Group: The final step involves coupling the fluorophenyl group to the piperazine ring using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific signaling pathways or inhibit the activity of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-METHYLPIPERAZINE
- 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-CHLOROPHENYL)METHYLPIPERAZINE
Uniqueness
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacological properties and chemical reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-17-4-1-15(2-5-17)14-22-7-9-23(10-8-22)20(24)16-3-6-18-19(13-16)26-12-11-25-18/h1-6,13H,7-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJHPCOMWPDRNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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